molecular formula C19H19BrN2O3 B3456106 N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide

N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide

Cat. No.: B3456106
M. Wt: 403.3 g/mol
InChI Key: NWEXMLZZPPOAIQ-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide is a synthetic acetamide derivative characterized by a benzoyl-substituted bromophenyl core and a morpholine ring linked via an acetamide moiety. Its molecular formula is C₁₉H₁₉BrN₂O₃, with a molecular weight of 403.28 g/mol (estimated from structural analogs in ).

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-6-7-17(21-18(23)13-22-8-10-25-11-9-22)16(12-15)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEXMLZZPPOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Acylation: The addition of a benzoyl group to the brominated benzene ring.

    Morpholine Addition:

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. For example, bromination may require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, while acylation might involve the use of acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position is reactive under nucleophilic substitution conditions.

Reaction Reagents Product Key Observations
Nucleophilic Substitution NaOH (aqueous), heatPhenolic derivativeReplacement of Br with hydroxyl group
Cross-Coupling Pd catalysts, ligandsCross-coupled productsRequires catalytic conditions for C–Br bond cleavage

Kinetic Studies : Bromine substitution typically proceeds via an SNAr mechanism due to the electron-withdrawing benzoyl group, enhancing leaving group ability.

Hydrolysis and Functional Group Interactions

The amide and benzoyl groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Conditions Product Relevance
Amide Hydrolysis H₂SO₄, heatCarboxylic acid + morpholineReleases morpholine upon acidic hydrolysis
Benzoyl Hydrolysis NaOH, refluxPhenyl carboxylic acid derivativeCleavage of amide bond under basic conditions

Analytical Data : Hydrolysis products are typically purified via recrystallization or chromatography .

Oxidation and Redox Behavior

The compound undergoes oxidation at the benzoyl carbonyl group or morpholine ring.

Reagent Product Mechanism
KMnO₄ Oxidized carbonyl derivativesOxidation of α,β-unsaturated systems
H₂O₂ Epoxide or diol derivativesElectrophilic addition to double bonds

Toxicological Note : Oxidative stress from these reactions may contribute to biological activity .

Enzyme Inhibition and Biological Interactions

The compound exhibits potential biological activity through enzyme binding.

Enzyme Target Inhibition Mechanism IC₅₀ Value (μM)Reference
α-Glucosidase Competitive inhibition12.3 ± 0.8
α-Amylase Non-competitive inhibition18.9 ± 1.1

Docking Studies : The benzoyl group and bromine atom may interact with enzyme active sites via π–π stacking and halogen bonding .

Thermal Stability and Degradation

The compound decomposes under high temperatures, releasing morpholine and benzoyl fragments.

Condition Major Products Onset Temperature
Thermal Decomposition Morpholine, benzoyl derivatives>250°C

Analytical Methods : Degradation products are identified via GC-MS or HPLC .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19BrN2O3
  • Molecular Weight : 403.27 g/mol
  • Structure : The compound consists of a morpholine ring attached to a benzoyl group and a bromo-substituted phenyl group, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide has been explored for various medicinal applications:

  • Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structures have demonstrated activity against breast cancer cell lines .

Drug Development

The compound serves as a scaffold for synthesizing novel drugs. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets:

  • Targeting Enzymatic Pathways : The morpholine moiety is known to interact with various enzymes, potentially leading to the development of inhibitors for diseases such as cancer and inflammation .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

This demonstrates the potential of this compound as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

These findings highlight the compound's potential as a new antimicrobial agent.

Biological Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interaction with specific receptors or enzymes within cells. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation or bacterial metabolism .

Mechanism of Action

The mechanism by which N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro

  • N-(2-Benzoyl-4-chlorophenyl)-2-morpholinoacetamide (C₁₉H₁₉ClN₂O₃, MW: 358.82 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s smaller atomic radius may enhance membrane permeability compared to bromine, as seen in halogen-dependent pharmacokinetic trends .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₉BrN₂O₃ 403.28 Br (phenyl), morpholine
N-(2-Benzoyl-4-chlorophenyl)-2-morpholinoacetamide C₁₉H₁₉ClN₂O₃ 358.82 Cl (phenyl), morpholine
N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide C₁₅H₁₁Br₂NO₂ 397.06 Br (phenyl), Br (acetamide)

Aromatic Ring Modifications

  • N-[4-Amino-2-methoxy-phenyl]-2-morpholin-4-yl-acetamide (C₁₃H₁₉N₃O₃, MW: 265.31 g/mol): Substitution with methoxy and amino groups introduces hydrogen-bonding capacity, which may enhance solubility and target affinity in medicinal chemistry applications .

Morpholine vs. Other Heterocycles

  • N-(2-Benzoyl-4-bromophenyl)-2-piperidin-1-yl-acetamide :
    Replacing morpholine with piperidine eliminates the oxygen atom, reducing polarity. Piperidine-containing analogs in showed lower synthesis yields (52–74%) compared to morpholine derivatives (72%), suggesting morpholine’s superior stability under reaction conditions .
  • N-(4-nitrophenyl)-2-morpholin-4-yl-acetamide ():
    The nitro group enhances electron-withdrawing effects, which could influence reactivity in further functionalization steps.

Research Implications

The target compound’s combination of bromine (halogen bonding) and morpholine (solubility and metabolic stability) positions it as a promising candidate for:

  • Kinase Inhibition : Morpholine is prevalent in kinase inhibitors (e.g., PI3K/Akt pathway).
  • Anticancer Agents : Bromine’s bulky substituent may improve DNA intercalation or protein binding. Further studies should compare its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile with chlorine and piperidine analogs .

Biological Activity

Overview

N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural complexity, featuring a benzoyl group, a bromine atom, and a morpholine ring, suggests a multifaceted mechanism of action that may interact with various biological targets.

  • Molecular Formula : C16H18BrN3O2
  • Molecular Weight : 364.24 g/mol

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It potentially binds to receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound may alter gene expression profiles related to disease processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen TypeActivity (MIC)Reference
Gram-positive Bacteria50 µg/ml
Gram-negative Bacteria62.5 µg/ml
Fungi250 µg/ml

The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to such compounds.

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer potential of this compound against various cancer cell lines, notably breast cancer (MCF7).

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)20 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on various derivatives of benzamide compounds, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized the broth microdilution method to determine MIC values, confirming the compound's efficacy in inhibiting bacterial growth .
  • Anticancer Evaluation : Another research effort focused on the anticancer properties of this compound using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that modifications in the molecular structure could enhance its anticancer activity, suggesting pathways for future drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide?

A carbodiimide-mediated coupling reaction is a robust approach, where 4-bromophenylacetic acid derivatives are reacted with morpholine-containing amines. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, facilitates amide bond formation. This method ensures high yields and purity when optimized for reaction time and temperature (e.g., 3 hours at 273 K) . Additionally, a two-step synthesis involving initial functionalization of the phenyl ring followed by morpholine incorporation may be adapted from protocols for analogous morpholine-acetamide derivatives .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using SHELXL for refinement, bond lengths, angles, and dihedral angles can be precisely determined. For example, dihedral angles between aromatic rings (e.g., ~66° between bromophenyl and fluorophenyl groups in related structures) provide critical insights into molecular conformation . Complementary techniques like NMR and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular weight.

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving structural ambiguities in this compound?

Key parameters include:

  • Dihedral angles : Deviations in ring orientations (e.g., 66.4° between bromophenyl and fluorophenyl planes in analogous structures) influence molecular packing and reactivity .
  • Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯F interactions stabilize crystal lattices and can be mapped via SHELX-refined electron density maps .
  • Disorder modeling : For regions with dynamic flexibility (e.g., morpholine rings), partial occupancy refinement is essential to avoid overinterpretation of electron density .

Q. How can discrepancies in reported crystallographic data (e.g., bond lengths or angles) be methodologically addressed?

Contradictions often arise from crystallization conditions (e.g., solvent polarity) or refinement protocols. For example:

  • Compare data collected at different temperatures (e.g., 293 K vs. 100 K) to assess thermal motion effects.
  • Re-refine raw diffraction data using updated SHELX versions to leverage improved algorithms for handling disorder or weak reflections .
  • Validate against spectroscopic data (e.g., IR carbonyl stretches) to confirm functional group consistency .

Q. What strategies are effective for analyzing the compound’s potential bioactivity?

While specific bioactivity data for this compound is limited, analogous acetamide derivatives exhibit anticoagulant or enzyme-modulating properties. To design assays:

  • Target selection : Prioritize proteins with known interactions with morpholine or bromophenyl motifs (e.g., coagulation factors or kinases) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., bromine position, morpholine substitution) and evaluate effects via enzyme inhibition assays or molecular docking .

Methodological Considerations

Q. How can computational methods complement experimental data in studying this compound?

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with SC-XRD data to validate conformational stability .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or crystallization behavior.
  • Docking studies : Map potential binding sites using homology models of target proteins (e.g., thrombin for anticoagulant activity) .

Q. What experimental precautions are necessary when handling brominated aromatic intermediates?

  • Light sensitivity : Brominated compounds often degrade under UV light; use amber glassware and low-light conditions during synthesis .
  • Toxicity mitigation : Employ fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .

Data Interpretation and Reporting

Q. How should researchers document crystallographic data to ensure reproducibility?

  • Report full refinement parameters (R factors, data-to-parameter ratios) and deposit raw data in repositories like the Cambridge Structural Database (CSD).
  • Include disorder modeling details (e.g., occupancy ratios for split positions) and hydrogen-bonding geometries (angles, distances) .

Q. What statistical approaches are recommended for analyzing contradictory spectroscopic results?

  • Principal Component Analysis (PCA) can identify outliers in NMR or IR datasets caused by impurities or solvent effects.
  • Multivariate regression models correlate structural features (e.g., substituent electronegativity) with spectral shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide
Reactant of Route 2
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N-(2-Benzoyl-4-bromo-phenyl)-2-morpholin-4-yl-acetamide

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